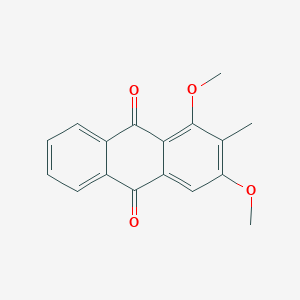

Rubiadin dimethyl ether

Description

Overview of Anthraquinone (B42736) Derivatives in Phytochemistry Research

Anthraquinone derivatives are a large and structurally diverse group of natural compounds, with over 700 identified variants. researchgate.net These compounds are secondary metabolites, meaning they are not directly involved in the primary life-sustaining processes of an organism but often play a role in defense, signaling, or adaptation. researchgate.net In phytochemistry, the study of chemicals derived from plants, anthraquinones are of particular interest due to their widespread distribution and significant biological properties. researchgate.net They are found in various parts of plants, including the roots and rhizomes, and are responsible for the dyeing properties of many traditional plant-based colorants. researchgate.nethebmu.edu.cn

The basic anthraquinone structure can be modified through various enzymatic reactions such as methylation, oxidation, and dimerization, leading to a vast array of derivatives. rsc.org This structural diversity is a key reason for the wide range of biological activities observed in this class of compounds. Research has demonstrated that anthraquinone derivatives possess properties including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities. rsc.orgresearchgate.net Consequently, they have been extensively investigated for their potential as lead compounds in drug discovery. researchgate.net

Significance of Natural Product Chemistry in Contemporary Drug Discovery Research

Natural products have historically been a cornerstone of medicine, with many of our most important drugs originating from natural sources. scirp.org In the modern era of drug discovery, despite the rise of synthetic chemistry and high-throughput screening of synthetic compound libraries, natural products continue to play a crucial role. researchgate.netnih.gov They offer a level of chemical diversity and biological specificity that is often unmatched by synthetic molecules. scirp.org The complex three-dimensional structures and diverse pharmacophores found in natural products are the result of evolutionary pressure, making them well-suited to interact with biological targets. researchgate.net

The renewed interest in natural product research is partly due to the challenges faced by other drug discovery methods in delivering novel lead compounds for complex diseases. scispace.comnih.gov Technological advancements in analytical techniques, such as chromatography and spectroscopy, have significantly improved the speed and efficiency of isolating and elucidating the structures of bioactive compounds from natural sources. scirp.orgnih.gov Furthermore, modern approaches like bioinformatics and data mining are enabling researchers to better predict the bioactivity of natural compounds, streamlining the discovery process. researchgate.net

Contextualization of Rubiadin (B91156) Dimethyl Ether within Anthraquinone-Focused Chemical Biology Research

Within the broad class of anthraquinones, Rubiadin dimethyl ether (1,3-dimethoxy-2-methylanthraquinone) has emerged as a compound of interest in chemical biology research. researchgate.netarchive.org It is a naturally occurring anthraquinone that has been isolated from various plant species, including those of the Morinda and Rubia genera. researchgate.netmedchemexpress.com

This compound serves as a valuable subject in studies aimed at understanding the structure-activity relationships of anthraquinone derivatives. Its specific methylation pattern distinguishes it from its parent compound, Rubiadin, and other related derivatives, allowing researchers to probe the influence of these modifications on biological activity. nih.gov Research into this compound and its analogs contributes to the broader understanding of how subtle changes in chemical structure can impact the pharmacological properties of a molecule, a fundamental concept in the design of new and more effective drugs. medchemexpress.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-9-13(20-2)8-12-14(17(9)21-3)16(19)11-7-5-4-6-10(11)15(12)18/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEPHBKJTZSEJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22170-88-3 | |

| Record name | Rubiadin dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022170883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RUBIADIN DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFG120LF5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence, Isolation, and Distribution Research

Plant Families and Species as Sources of Rubiadin (B91156) Dimethyl Ether and Related Anthraquinones

The Rubiaceae family is a prominent source of Rubiadin dimethyl ether and other structurally related anthraquinones. nih.govresearchgate.net These compounds are key chemical markers in many genera within this family. nih.govresearchgate.net

Rubia cordifolia : Commonly known as Indian Madder, the roots of Rubia cordifolia are a well-documented source of rubiadin. nih.govdovepress.commonash.edunih.gov While rubiadin is the primary anthraquinone (B42736) isolated, the plant also contains related compounds, and variations in extraction methods can yield different derivatives. nih.govdovepress.commonash.edu

Morinda officinalis : The roots of Morinda officinalis are a significant source of Rubiadin-1-methyl ether. monash.edumdpi.comoatext.comnih.govfrontiersin.orgresearchgate.net This compound is considered one of the main active constituents of this traditional Chinese medicine. monash.edu Research has focused on the quantification of Rubiadin-1-methyl ether in various samples of M. officinalis. mdpi.com

Pentas schimperi : This species is known to produce a variety of anthraquinones, including damnacanthal, damnacanthol, and schimperiquinone B. nih.govresearchgate.net While this compound is not explicitly mentioned as a major compound, the presence of other anthraquinones highlights the biosynthetic potential of this genus for related structures. nih.govresearchgate.netnih.govresearchgate.net

Damnacanthus indicus : This plant is a rich source of anthraquinones. researchgate.netrsc.org Studies have identified numerous anthraquinone compounds in D. indicus, including Rubiadin 1-methyl ether. researchgate.net

Table 1: Selected Rubiaceae Species and their Known Anthraquinones

| Species | Plant Part | Key Anthraquinones |

|---|---|---|

| Rubia cordifolia | Roots | Rubiadin, Alizarin, Purpurin |

| Morinda officinalis | Roots | Rubiadin-1-methyl ether, Rubiadin |

| Pentas schimperi | Roots, Stem Bark | Damnacanthal, Damnacanthol, Schimperiquinones |

| Damnacanthus indicus | - | Rubiadin 1-methyl ether, Alizarin, Lucidin |

Certain marine-derived fungi have been identified as producers of anthraquinones, including derivatives that are structurally similar to those found in plants. mdpi.commdpi.comresearchgate.net Fungi from genera such as Aspergillus and Eurotium have been shown to produce a variety of anthraquinone compounds. mdpi.com Specifically, a compound identified as 1,3-dihydroxy-2-methoxy-methyl-anthraquinone, which is a derivative of rubiadin, has been isolated from marine-derived fungi. mdpi.com

Methodologies for Natural Compound Isolation and Purification

The isolation and purification of this compound and related anthraquinones from natural sources involve a combination of extraction and chromatographic techniques.

The initial step in isolating these compounds is typically solvent extraction. The choice of solvent is crucial for maximizing the yield of the target anthraquinones.

Ethanol (B145695) and Methanol (B129727) : Ethanolic and methanolic extracts are commonly used for the initial extraction of anthraquinones from plant materials. thaiscience.infonih.govnih.govmdpi.com For instance, an alcoholic extract of Rubia cordifolia was used to isolate rubiadin. nih.gov In some studies, varying concentrations of aqueous ethanol (e.g., 70% or 80%) have been found to be effective for extracting anthraquinones. thaiscience.infonih.gov Heat-reflux extraction with methanol has been shown to provide a good yield of Rubiadin-1-methyl ether and rubiadin from Morinda officinalis. mdpi.com

Other Solvents : Dichloromethane and acetone (B3395972) have also been employed for the extraction of anthraquinones. nih.govmdpi.com Dichloromethane has been noted for its selectivity in extracting anthraquinone aglycones. nih.govmdpi.com Soxhlet extraction is a classical technique that has been applied for the extraction of anthraquinones from dried plant parts using solvents like ethanol. thaiscience.info

Table 2: Common Solvents for Anthraquinone Extraction

| Solvent | Extraction Method | Source Material Example |

|---|---|---|

| Ethanol (70-80%) | Soxhlet, Reflux | Plant materials |

| Methanol | Reflux | Morinda officinalis |

| Dichloromethane | - | Plant materials |

| Acetone (70%) | - | Japanese Knotweed Rhizomes |

Following extraction, column chromatography is a fundamental technique for the separation and purification of individual anthraquinones from the crude extract. biotech-asia.org

Silica (B1680970) Gel Column Chromatography : This is a widely used method for the separation of anthraquinones. biotech-asia.org The separation is based on the differential adsorption of the compounds to the silica gel stationary phase. A gradient of solvents with increasing polarity, such as a mixture of hexane, chloroform, ethyl acetate, and methanol, is often used to elute the compounds from the column. biotech-asia.org

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for the final purification and quantification of anthraquinones. researchgate.netepa.gov Reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724), often with the addition of an acid such as formic acid to improve peak shape. mdpi.comresearchgate.netepa.gov

Chemical Synthesis and Analog Derivatization Research

Total Synthesis Approaches for Rubiadin (B91156) Dimethyl Ether

A key total synthesis of rubiadin dimethyl ether has been achieved using an aryne reaction. This approach involves the reaction of a specifically substituted bromo-aromatic compound with a phthalide derivative in the presence of a strong base to generate a highly reactive aryne intermediate, which then undergoes cyclization to form the anthraquinone (B42736) core.

The synthesis starts with 3-bromo-2,6-dimethoxytoluene, which is treated with a phthalide under aryne-generating conditions. Two primary methods have been reported for this key step :

Method A: Utilizes 3-cyano-1(3H)-isobenzofuranone and lithium diisopropylamide (LDA).

Method B: Employs 1(3H)-isobenzofuranone and lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

Both methods successfully produce the target rubiadin 1,3-dimethyl ether. The reaction with LiTMP and the simpler phthalide (Method B) resulted in a 47% yield of the final product . This synthetic route provides a reliable method for obtaining the core structure of this compound from non-natural starting materials.

Table 1: Total Synthesis of this compound via Aryne Reaction

| Method | Key Reagents | Yield | Reference |

|---|---|---|---|

| Method A | 3-bromo-2,6-dimethoxytoluene, 3-cyano-1(3H)-isobenzofuranone, LDA | Not specified |

Semi-Synthetic Approaches from Natural Anthraquinone Precursors

While total synthesis builds the molecule from the ground up, semi-synthetic approaches leverage the existing scaffolds of naturally occurring anthraquinones, such as rubiadin itself. These methods typically involve the chemical modification of the natural precursor. The synthesis of this compound can be inferred from demethylation studies of the compound, which demonstrate the chemical feasibility of selective methylation.

This compound has been used as a starting material to produce other natural products through selective demethylation, showcasing the reactivity of the methoxy (B1213986) groups :

Selective 1-demethylation: Treating this compound with pyridine hydrochloride or boron tribromide (BBr₃) selectively removes the methyl group at the C-1 position to yield rubiadin 3-methyl ether in high yields (90% and 89%, respectively) .

Selective 3-demethylation: Refluxing with hydrobromic acid (HBr) in acetic acid results in the selective removal of the methyl group at the C-3 position, producing the naturally occurring rubiadin 1-methyl ether in 72% yield .

These selective reactions indicate that the reverse process—the stepwise and selective methylation of a natural precursor like rubiadin (1,3-dihydroxy-2-methylanthraquinone)—is a viable semi-synthetic strategy to obtain this compound.

Synthesis of Novel Anthraquinone Derivatives and Analogues for Research Purposes

The this compound scaffold is a valuable starting point for the synthesis of novel anthraquinone derivatives. By modifying its structure, researchers can investigate how different functional groups influence biological activity, a process known as exploring structure-activity relationships (SAR).

Methylation and Acylation Reactions in Analog Synthesis

Methylation and acylation are common chemical reactions used to modify anthraquinone structures. These reactions target the hydroxyl groups present in many natural anthraquinones. In the context of this compound, which lacks free hydroxyl groups, these reactions would be applied to its precursor, rubiadin, or its demethylated analogues.

Methylation: This reaction involves the addition of a methyl group (–CH₃) to a molecule. In anthraquinones, methylation of hydroxyl groups can alter properties like solubility and the ability to form hydrogen bonds, which can significantly impact biological activity nih.govfrontiersin.org.

Acylation: This process introduces an acyl group (R-C=O) into a compound. Acylation of hydroxyl groups on the anthraquinone ring can serve to protect the group or to introduce new functionalities that may enhance a specific biological effect reachemchemicals.com.

Side-Chain Modifications for Structure-Activity Relationship (SAR) Exploration

Modifying the side-chains of the anthraquinone core is a crucial strategy for SAR exploration. The bioactivity of anthraquinones is closely linked to the nature and position of their substituents frontiersin.org. By systematically altering these groups, researchers can pinpoint the structural features essential for a desired effect.

For anthraquinone derivatives, SAR studies have revealed several key principles:

Polarity of Substituents: The antibacterial effects of anthraquinones are often correlated with the polarity of their substituent groups rsc.org.

Hydroxyl Groups: The presence and position of hydroxyl groups are critical. For instance, adding hydroxyl groups at specific positions can significantly enhance antifouling activity against marine bacteria frontiersin.org.

Aliphatic Chains: Introducing long aliphatic side chains can increase lipophilicity, which may enhance the ability of the compound to disrupt bacterial membranes and biofilms nih.gov. However, the introduction of other groups, like a methoxy group, alongside the chain can sometimes be detrimental to activity nih.gov.

Benzoquinone Moiety: Adding short side chains to the benzoquinone part of the molecule has been shown to increase the cytotoxicity of some tetrahydroanthraquinones against tumor cells frontiersin.orgnih.gov.

These findings from the broader class of anthraquinones provide a roadmap for the rational design of novel this compound analogues with potentially enhanced or specific biological activities.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | IUPAC Name |

|---|---|

| This compound | 1,3-dimethoxy-2-methylanthracene-9,10-dione |

| Rubiadin | 1,3-dihydroxy-2-methylanthracene-9,10-dione |

| Rubiadin 1-methyl ether | 1-hydroxy-3-methoxy-2-methylanthracene-9,10-dione |

| Rubiadin 3-methyl ether | 3-hydroxy-1-methoxy-2-methylanthracene-9,10-dione |

| 3-bromo-2,6-dimethoxytoluene | 1-bromo-2,4-dimethoxy-3-methylbenzene |

| 3-cyano-1(3H)-isobenzofuranone | 1-oxo-1,3-dihydroisobenzofuran-3-carbonitrile |

Biosynthetic Pathway Elucidation and Metabolic Engineering Research

Core Biosynthetic Routes to Anthraquinones in Plants and Fungi

In nature, two primary pathways are responsible for the biosynthesis of the anthraquinone (B42736) scaffold: the polyketide pathway, which is predominant in fungi and certain plant families, and the chorismate/o-succinylbenzoic acid pathway, which is characteristic of the Rubiaceae family.

Polyketide Pathway

The polyketide pathway is a major route for the biosynthesis of a wide array of natural products, including many fungal anthraquinones. mdpi.comresearchgate.net In this pathway, the anthraquinone skeleton is typically assembled from one molecule of acetyl-CoA, which serves as a starter unit, and seven molecules of malonyl-CoA as extender units. researchgate.net These units undergo a series of condensation reactions, catalyzed by a large multifunctional enzyme complex known as polyketide synthase (PKS), to form a linear octaketide chain. researchgate.net This chain then undergoes intramolecular cyclization and aromatization reactions to yield the characteristic tricyclic anthraquinone core. nih.gov

This pathway is responsible for producing well-known anthraquinones like emodin (B1671224) and chrysophanol, which often feature substitution patterns on both outer rings (A and C). researchgate.net While prevalent in fungi and plant families such as Polygonaceae and Rhamnaceae, the polyketide pathway is not the primary route for the biosynthesis of rubiadin (B91156) and its derivatives in the Rubiaceae family. researchgate.net

Chorismate/o-succinylbenzoic Acid Pathway

The biosynthesis of "Rubia-type" anthraquinones, including rubiadin dimethyl ether, in plants of the Rubiaceae family proceeds via the chorismate/o-succinylbenzoic acid (OSB) pathway. researchgate.netresearchgate.net This pathway utilizes precursors from primary metabolism to construct the different rings of the anthraquinone structure.

Rings A and B of the anthraquinone core are derived from chorismic acid, a key intermediate of the shikimate pathway, and α-ketoglutarate from the Krebs cycle. researchgate.net The process is initiated by the enzyme isochorismate synthase (ICS), which converts chorismate to isochorismate. nih.govnih.gov Subsequently, o-succinylbenzoic acid (OSB) synthase catalyzes the reaction of isochorismate with α-ketoglutarate to form OSB. researchgate.netnih.gov The aliphatic carboxyl group of OSB is then activated by OSB:CoA ligase to form an OSB-CoA ester. nih.gov The cyclization of this intermediate yields 1,4-dihydroxy-2-naphthoic acid (DHNA), which forms the A and B rings of the anthraquinone. nih.gov

Isopentenyl Diphosphate (B83284) Formation (MEP Pathway Involvement)

Ring C of Rubia-type anthraquinones is derived from the five-carbon isoprenoid precursor, isopentenyl diphosphate (IPP). researchgate.net For a long time, the mevalonic acid (MVA) pathway was considered the sole source of IPP in all organisms. However, research has revealed the existence of a second, distinct pathway for IPP biosynthesis in the plastids of higher plants and many microorganisms: the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.net

Recent studies have demonstrated that the IPP unit required for anthraquinone biosynthesis in the Rubiaceae is specifically produced via the MEP pathway, not the MVA pathway. researchgate.net The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. Through a series of enzymatic steps, this leads to the formation of IPP and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net This plastid-derived IPP is then utilized in the final steps of the anthraquinone assembly.

Enzymology and Gene Expression Regulation in this compound Biosynthesis

The biosynthesis of anthraquinones is a tightly regulated process involving several key enzymes and coordinated gene expression. The conversion of the primary metabolite chorismate into the specialized anthraquinone pathway is a critical regulatory checkpoint. Isochorismate synthase (ICS), the enzyme catalyzing this first committed step, is considered a major point of regulation. nih.gov Studies have shown a strong correlation between ICS activity and the rate of anthraquinone accumulation, suggesting that the availability of the precursor chorismate is typically not the rate-limiting factor. nih.gov

Following the formation of the core anthraquinone structure, tailoring enzymes are required to produce the vast diversity of derivatives observed in nature. The formation of this compound from its precursor, rubiadin (1,3-dihydroxy-2-methylanthraquinone), involves two methylation steps. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). researchgate.netnih.gov While the specific OMTs responsible for the biosynthesis of this compound have not been fully characterized, research on other anthraquinones has identified sets of closely related methyltransferases that exhibit high specificity for different hydroxyl groups on the anthraquinone scaffold, enabling site-specific tailoring. nih.gov

Gene expression studies in Rubia cordifolia have shown that the expression of key biosynthetic genes, including isochorismate synthase (ICS), o-succinylbenzoate synthase (OSBS), o-succinylbenzoate ligase (OSBL), and isopentenyl diphosphate isomerase (IPPI), can be coordinately enhanced, leading to higher anthraquinone production. nih.gov This suggests a regulated network of gene expression controlling the metabolic flux through the pathway.

Metabolic Engineering and Biotechnological Approaches for Enhanced Anthraquinone Production

The medicinal and industrial value of anthraquinones has driven research into biotechnological methods for enhancing their production. Plant cell and organ cultures, particularly of Rubia species, have emerged as promising platforms for the sustainable production of these compounds. nih.gov Various metabolic engineering and biotechnological strategies have been employed to increase yields.

One effective strategy is elicitation , which involves the use of biotic or abiotic stressors to induce plant defense responses, often leading to an increase in secondary metabolite production. nih.gov Elicitors such as methyl jasmonate (MeJA), salicylic (B10762653) acid, and chitosan (B1678972) have been successfully used to enhance anthraquinone accumulation in cell and hairy root cultures of Rubia species. nih.govresearchgate.netscielo.br For instance, treatment of Rubia tinctorum hairy root cultures with MeJA has been shown to significantly increase both intracellular and extracellular anthraquinone levels. researchgate.net

Hairy root cultures , induced by infection with Agrobacterium rhizogenes, are another valuable tool. mdpi.com They are known for their genetic stability, rapid growth, and high capacity for secondary metabolite synthesis, making them an excellent system for producing anthraquinones. mdpi.com

Metabolic engineering at the genetic level offers more targeted approaches. Overexpression of key regulatory or rate-limiting enzymes in the biosynthetic pathway can significantly boost product yields. For example, enhancing the expression of genes from the chorismate pathway has been a strategy to increase the supply of precursors for aromatic compound synthesis. nih.govfrontiersin.org In Rubia cordifolia cells, the introduction of a calcium-dependent protein kinase gene (AtCPK1) led to the enhanced expression of several key anthraquinone biosynthetic genes (ICS, OSBS, OSBL, and IPPI) and a corresponding increase in anthraquinone synthesis. nih.gov These approaches highlight the potential of genetic manipulation to redirect metabolic flow towards the desired high-value compounds.

Mechanistic Investigations of Biological Activities in Research Models

In Vitro Cellular and Molecular Target Identification

In vitro studies have identified several cellular and molecular targets of rubiadin (B91156) dimethyl ether. The compound has been shown to interact with components of critical intracellular signaling pathways, primarily within macrophages and osteoclasts. selleckchem.commedchemexpress.com Molecularly, its activity is centered on the nuclear factor kappa B (NF-κB) signaling cascade. selleckchem.commedchemexpress.com Key protein targets identified include the p65 subunit of NF-κB and its inhibitory protein, IκBα. medchemexpress.com

Research has also explored its effects on cancer cells, where it has been identified as a potential phototoxic agent against human breast cancer cells (MCF-7c3). nih.gov In this context, its activity is linked to the production of singlet oxygen upon light exposure. nih.gov Furthermore, studies have noted its ability to generate superoxide (B77818) radicals in isolated human neutrophils and monocytes. caymanchem.combertin-bioreagent.com

Modulation of Cellular Signaling Pathways

Rubiadin dimethyl ether has been demonstrated to modulate cellular signaling pathways that are fundamental to inflammatory responses. Its primary mechanism of action identified in research models is the interruption of the NF-κB pathway, a central regulator of inflammation and immune responses. selleckchem.commedchemexpress.com

A significant body of research indicates that this compound exerts its effects by directly targeting the NF-κB signaling pathway. selleckchem.commedchemexpress.com The compound has been shown to inhibit the phosphorylation of the NF-κB p65 subunit and prevent the degradation of the nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha (IκBα). medchemexpress.com By preventing the degradation of IκBα, this compound effectively decreases the nuclear translocation of the active p65 subunit. medchemexpress.com This blockade of the NF-κB pathway is a key mechanism behind its observed anti-inflammatory and bone-resorptive inhibitory effects. selleckchem.commedchemexpress.com

Cellular Response Modulation Studies

Investigations into the effects of this compound on cellular responses have revealed its capacity to influence programmed cell death, or apoptosis, in different cell types.

Studies using in vitro models of RAW 264.7 macrophages have shown that this compound can significantly increase the rate of macrophage apoptosis. nih.govnih.govresearchgate.netmonash.edu In one study, the compound reversed the decrease in apoptosis caused by an inflammatory reaction, showing a 149.7% increase in the apoptosis rate at a concentration of 30 μM. nih.gov This pro-apoptotic effect on immune cells is a component of its immunomodulatory and anti-inflammatory activity. nih.govnih.gov

In the context of oncology, this compound has been investigated as a phototoxic agent. When combined with light exposure, it has demonstrated considerable photocytotoxicity against human breast cancer cells. nih.gov This effect is closely related to the production of singlet oxygen, leading to decreased cancer cell viability and cell death. nih.gov

Research Findings on this compound

| Biological Activity | Research Model | Key Finding | Reference |

|---|---|---|---|

| Anti-inflammatory Effect | LPS-stimulated RAW 264.7 Macrophages | Inhibited NOx production by 44.7 ± 9.6% at 30 μM. | nih.gov |

| Cytokine Modulation | LPS-stimulated RAW 264.7 Macrophages | Inhibited IL-6 production by 52.1 ± 3.2% and IL-1β by 78.0 ± 4.1%. | nih.gov |

| Apoptosis Induction | Macrophages | Increased apoptosis rate by 149.7 ± 31.7% at 30 μM. | nih.gov |

| Photocytotoxicity | Human Breast Cancer Cells (MCF-7c3) | Showed considerable photocytotoxicity at 100 μM with 1 J/cm² light exposure. | nih.gov |

| NF-κB Pathway Inhibition | Osteoclast Precursors | Inhibits phosphorylation of NF-κB p65 and degradation of IκBα. | medchemexpress.com |

Reactive Oxygen Species (ROS) Generation Mechanisms (e.g., Superoxide Anion, Singlet Oxygen)

Research into the biological activities of this compound has identified its capacity to generate reactive oxygen species (ROS), a key mechanism underlying some of its therapeutic effects. The generation of ROS, such as superoxide anion (O₂•−) and singlet oxygen (¹O₂), is particularly prominent in the context of its photosensitizing properties.

The photosensitizing action of this compound involves the absorption of light, which elevates the molecule to an excited state. In this state, it can interact with molecular oxygen through two primary pathways, known as Type I and Type II photosensitization mechanisms. The Type I mechanism involves the transfer of an electron from the excited photosensitizer to molecular oxygen, resulting in the formation of the superoxide anion radical. The Type II mechanism involves the transfer of energy from the excited photosensitizer to ground-state triplet oxygen, leading to the formation of the highly reactive singlet oxygen.

Studies have shown that this compound can act as a photosensitizer, and upon illumination, it is capable of generating superoxide anion. This has been observed in various experimental models, including its action against microbial biofilms. The production of these ROS is a critical factor in the observed biological effects, contributing to cellular damage and death in target organisms. While the generation of singlet oxygen has also been associated with related anthraquinones, the predominant mechanism for this compound in some contexts appears to be the generation of superoxide anion.

Modulation of Inflammatory Markers (e.g., Nitric Oxide, Interleukins, TNF-α)

This compound has demonstrated significant immunomodulatory and anti-inflammatory properties by modulating the production of key inflammatory markers. Both in vitro and in vivo studies have elucidated its effects on nitric oxide (NO), various interleukins (ILs), and tumor necrosis factor-alpha (TNF-α). nih.gov

In in vitro models using lipopolysaccharide (LPS)-stimulated macrophages, Rubiadin-1-methyl ether has been shown to inhibit the production of pro-inflammatory mediators. Specifically, it significantly reduces the levels of nitric oxide (NOx), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov However, in these particular in vitro experiments, it did not demonstrate an inhibitory effect on TNF-α levels. nih.gov

Conversely, in vivo studies on acute lung injury induced by LPS have revealed a broader spectrum of anti-inflammatory activity. In these models, administration of Rubiadin-1-methyl ether led to a decrease in the levels of NOx, IL-6, IL-12p70, interferon-gamma (IFN-γ), and TNF-α. nih.gov Furthermore, it was observed to increase the production of the anti-inflammatory cytokine IL-10, suggesting a role in resolving inflammation. nih.gov Another study on a chronic inflammation model also reported a significant decrease in IL-1β.

The inhibitory effect on nitric oxide production is a consistent finding across different experimental setups. This is attributed to the ability of anthraquinone (B42736) compounds to inhibit the expression of inducible nitric oxide synthase (iNOS). nih.gov

The collective evidence from these studies indicates that this compound exerts its anti-inflammatory effects through a comprehensive modulation of the inflammatory cascade, involving the downregulation of pro-inflammatory cytokines and nitric oxide, alongside the upregulation of anti-inflammatory cytokines.

Below is a summary of the effects of Rubiadin-1-methyl ether on various inflammatory markers from research findings:

| Inflammatory Marker | In Vitro Effect (LPS-stimulated macrophages) | In Vivo Effect (LPS-induced acute lung injury) |

| Nitric Oxide (NOx) | Significant Inhibition | Significant Decrease |

| Interleukin-1β (IL-1β) | Significant Inhibition | Not explicitly stated, but pro-inflammatory cytokines generally reduced |

| Interleukin-6 (IL-6) | Significant Inhibition | Significant Decrease |

| Tumor Necrosis Factor-α (TNF-α) | No significant inhibition | Significant Decrease |

| Interleukin-12p70 (IL-12p70) | Not Assessed | Significant Decrease |

| Interferon-γ (IFN-γ) | Not Assessed | Significant Decrease |

| Interleukin-10 (IL-10) | Not Assessed | Significant Increase |

Antimicrobial Action Mechanisms

Antibacterial Mechanisms against Specific Pathogens (e.g., Staphylococcus aureus)

The antibacterial activity of this compound has been investigated against specific pathogens, with research indicating its potential to inhibit the growth of Staphylococcus aureus. The proposed mechanism of action against this bacterium involves the generation of reactive oxygen species (ROS). It is suggested that this compound contributes to an increase in the intracellular levels of superoxide anion (O₂•−) and/or singlet molecular oxygen (¹O₂), leading to oxidative stress and subsequent bacterial cell damage.

While the direct antibacterial mechanism in the absence of light is still under detailed investigation, the ability of anthraquinones to interfere with bacterial processes through oxidative stress is a recognized phenomenon. Further research is needed to fully elucidate the specific molecular targets and pathways involved in the antibacterial action of this compound against Staphylococcus aureus.

Antifungal Mechanisms (e.g., Biofilm Reduction, Oxidative/Nitrosative Stress against Candida tropicalis)

This compound has been shown to possess significant antifungal activity, particularly against the biofilm-forming yeast Candida tropicalis. conicet.gov.arnih.gov The primary mechanism of its antifungal action, especially under irradiation, is the induction of oxidative and nitrosative stress within the fungal biofilm. conicet.gov.arnih.gov

Upon photoactivation, this compound acts as a photosensitizer, leading to the generation of reactive oxygen species (ROS) and reactive nitrogen intermediates (RNI). conicet.gov.ar This results in a significant accumulation of endogenous ROS within the biofilm, which disrupts the prooxidant-antioxidant balance and causes cellular damage. conicet.gov.arnih.gov Studies have demonstrated that this oxidative stress is a key factor leading to irreversible cell injury and subsequent reduction of the C. tropicalis biofilm. nih.gov

The process involves both Type I and Type II photodynamic mechanisms. While singlet oxygen (¹O₂) is formed, research suggests that the generation of superoxide radical anion (O₂•−) through a Type I mechanism is the predominant pathway responsible for the antibiofilm activity. plos.org The accumulation of Rubiadin-1-methyl ether within the biofilm facilitates the production of measurable amounts of superoxide anion upon irradiation. plos.org

The following table summarizes the key aspects of the antifungal mechanism of this compound against Candida tropicalis biofilms:

| Mechanism Aspect | Finding |

| Primary Action | Biofilm reduction |

| Key Mediators | Oxidative and Nitrosative Stress |

| Trigger | Irradiation (Photoactivation) |

| Main Reactive Species | Superoxide Anion (O₂•−) |

| Effect on Biofilm | Irreversible cell injury and biomass reduction |

Photodynamic Action Research

Photosensitizing Properties and Induced Reactive Oxygen Species Production

This compound has been identified as a photosensitizing agent, a key characteristic that underpins its potential in photodynamic therapy (PDT). conicet.gov.ar Its photosensitizing properties are attributed to its ability to absorb light and subsequently trigger the formation of cytotoxic reactive oxygen species (ROS). imrpress.com

Upon irradiation, this compound transitions to an excited state. From this state, it can initiate photochemical reactions that lead to the production of ROS through two main pathways. The Type I mechanism involves the generation of superoxide anion (O₂•−) through electron transfer reactions. The Type II mechanism leads to the formation of singlet oxygen (¹O₂) via energy transfer to molecular oxygen.

Research has confirmed that this compound can induce the production of both superoxide anion and singlet oxygen. plos.org In the context of its antifungal activity against Candida tropicalis biofilms, it has been observed that while both species are generated, the production of superoxide anion appears to be the more dominant and effective mechanism in reducing the biofilm. plos.org The generation of these highly reactive species is directly responsible for the phototoxic effects observed, leading to oxidative damage to cellular components and ultimately cell death. This capacity for light-induced ROS production makes this compound a subject of interest in the development of new photosensitizers for therapeutic applications. chemrxiv.org

Mechanism of Photo-Induced Cellular Effects

The photo-induced cellular effects of Rubiadin 1-methyl ether (a mono-methylated analogue of this compound) are primarily driven by its photosensitizing properties. Upon activation by light, this anthraquinone derivative initiates a cascade of events that lead to cellular damage and death. The core mechanism involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can inflict damage on cellular components.

Research indicates that Rubiadin 1-methyl ether functions as a photosensitizer, and its phototoxic activity is linked to the production of superoxide anion radicals (O₂•⁻) through a Type I photochemical reaction. nih.gov This process is initiated when the compound absorbs light energy, transitioning to an excited state. In this state, it can react with molecular oxygen to produce superoxide, a potent ROS. This formation of O₂•⁻ is considered the main photosensitizing mechanism involved in its observed activities. mdpi.com

The resulting surge in intracellular ROS leads to a state of oxidative and nitrosative stress. nih.gov This imbalance overwhelms the cell's natural antioxidant defenses, causing widespread damage to lipids, proteins, and DNA. Ultimately, this cellular damage can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis), depending on the cell type and the intensity of the photo-oxidative stress. mdpi.comwikipedia.org For instance, in studies on human breast cancer cells, photoactivated Rubiadin 1-methyl ether demonstrated significant photocytotoxicity. mdpi.com Similarly, its antifungal activity against Candida tropicalis biofilms under irradiation is mediated by this induction of oxidative stress, leading to irreversible cell injury. nih.gov

Table 1: Summary of Research Findings on the Photo-Induced Cellular Effects of Rubiadin 1-methyl ether

| Research Model | Key Mechanistic Finding | Observed Effect | Primary Reactive Species |

|---|---|---|---|

| Human Breast Cancer Cells (MCF-7) | Acts as a photosensitizer upon light exposure. mdpi.comwikipedia.org | Considerable photocytotoxicity and cell death. mdpi.com | Singlet Oxygen, Superoxide Anion (O₂•⁻). mdpi.com |

| Candida tropicalis Biofilms | Induction of oxidative and nitrosative stress under irradiation. nih.gov | Reduction of biofilm formation and irreversible cell injury. nih.gov | Endogenous Reactive Oxygen Species (ROS). nih.gov |

| Leukocyte Suspensions | Photosensitized generation of superoxide anion radical. nih.gov | Generation of radical ions typical of photosensitization. wikipedia.org | Superoxide Anion (O₂•⁻). nih.gov |

Antimalarial Activity Mechanisms (e.g., against Plasmodium falciparum)

While various anthraquinones, including the parent compound Rubiadin, have demonstrated antiplasmodial activity, the specific molecular mechanism of action for this compound against Plasmodium falciparum has not been extensively elucidated in the available scientific literature. However, research on related anthraquinones and the known vulnerabilities of the malaria parasite allows for the discussion of probable mechanisms.

Several studies have confirmed that anthraquinones isolated from plants of the Rubiaceae family, such as Rubiadin and Rubiadin 1-methyl ether, exhibit inhibitory activity against the in vitro growth of chloroquine-sensitive strains of P. falciparum. nih.gov The potency of this activity appears to be influenced by the specific substitution pattern on the anthraquinone skeleton. nih.gov

A primary target for many successful antimalarial drugs is the parasite's unique process of heme detoxification. nih.gov During its life cycle within human red blood cells, the parasite digests copious amounts of hemoglobin, releasing toxic-free heme. wikipedia.org To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin (also known as malaria pigment). wikipedia.orgnih.gov Inhibition of this biocrystallization process leads to a buildup of toxic heme, which induces oxidative stress and ultimately kills the parasite. wikipedia.org Quinoline-based drugs like chloroquine are known to act via this mechanism. wikipedia.org It is plausible that anthraquinones, including this compound, could interfere with hemozoin formation, though direct evidence for this specific action is pending.

Another potential mechanism relates to the disruption of the parasite's redox balance. P. falciparum exists in a pro-oxidant environment within red blood cells and possesses its own antioxidant systems, such as the glutathione and thioredoxin pathways, to manage oxidative stress. nih.govmdpi.com Compounds that can generate ROS or interfere with these antioxidant systems can be lethal to the parasite. Given the known ability of anthraquinones to participate in redox cycling and generate ROS (as seen in their photo-induced effects), they might exert a similar, albeit light-independent, pro-oxidant effect within the parasite, contributing to their antimalarial activity.

Advanced Analytical and Spectroscopic Characterization Methods

Chromatographic Separations for Complex Mixture Analysis (e.g., Ultra-High Performance Liquid Chromatography (UHPLC))

The isolation and quantification of rubiadin (B91156) dimethyl ether from complex biological matrices, such as plant extracts, necessitate high-resolution separation techniques. Ultra-High Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC) are the predominant methods for this purpose. These techniques offer the high efficiency and resolution required to separate structurally similar anthraquinones.

Researchers have developed optimized UHPLC methods for the simultaneous analysis of multiple bioactive components in medicinal plants, including rubiadin dimethyl ether. The optimization process typically involves adjusting several parameters to achieve sharp peaks, good resolution, and short analysis times. Key parameters include the stationary phase (column type), mobile phase composition, column temperature, and flow rate. C18 columns are frequently selected for the separation of moderately polar compounds like anthraquinones. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution containing a modifier like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection.

For instance, a typical UHPLC separation might employ a C18 column with a gradient elution of acetonitrile and water containing 0.3% formic acid at a flow rate of 0.4 mL/min and a column temperature of 40 °C. acs.org Such methods are integral to creating chemical fingerprints of plant extracts, which can be used for quality control and the comparative analysis of samples from different geographical origins. researchgate.net

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., Xbridge BEH C18, 5 µm) | Provides effective separation for moderately polar anthraquinones. |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1-0.3% Formic Acid | Achieves separation of compounds with varying polarities; formic acid improves peak shape and MS ionization. |

| Flow Rate | 0.4 - 1.0 mL/min | Optimized for resolution and analysis time. |

| Column Temperature | 35 - 40 °C | Ensures reproducible retention times and improves peak symmetry. |

| Detection | Photodiode Array (PDA) or Mass Spectrometry (MS) | PDA for UV-Vis detection and quantification; MS for identification and structural information. |

Mass Spectrometry (MS) Techniques and Molecular Networking for Metabolite Profiling

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural characterization of compounds in a mixture. Techniques like Quadrupole Time-of-Flight (Q-TOF) MS and Triple Quadrupole (QqQ) MS/MS are used for high-resolution mass analysis and quantitative studies of this compound. acs.orgaip.org

In Q-TOF MS analysis, the compound is identified based on its accurate mass measurement, which allows for the determination of its elemental formula (C₁₆H₁₂O₄ for this compound). caymanchem.com Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. While specific fragmentation data for this compound is not detailed in the provided search results, the fragmentation of the related compound rubiadin involves characteristic losses of carbon monoxide (CO) and carbon dioxide (CO₂) from the anthraquinone (B42736) core, a pattern that would be expected to be similar for its dimethyl ether derivative. acs.org

A modern approach to analyzing complex MS data is molecular networking. This bioinformatics strategy organizes MS/MS data by clustering compounds with similar fragmentation patterns. docbrown.info Since structurally related molecules fragment in similar ways, they form distinct clusters within the network. This method is highly effective for the high-throughput annotation and classification of compound families, such as the rubiadin-type anthraquinones, within a plant's metabolome, and can rapidly highlight known and potentially novel derivatives. caymanchem.commdpi.com

| Parameter | Value / Method | Significance |

|---|---|---|

| Molecular Formula | C₁₆H₁₂O₄ | Determines the elemental composition. |

| Molecular Weight | 268.3 g/mol | Used for initial identification in mass spectra. |

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode ([M-H]⁻) for anthraquinones | Provides high sensitivity for this class of compounds. |

| MS/MS Fragmentation | Characteristic losses from the anthraquinone core (e.g., CO, CH₃) | Provides structural information for confirmation and differentiation of isomers. |

| Molecular Networking | Clustering based on MS/MS spectral similarity | Allows for rapid classification and tentative identification of anthraquinone analogues in complex mixtures. caymanchem.comdocbrown.info |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of organic molecules. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC, HSQC) experiments, the precise connectivity of atoms within the this compound molecule can be established.

The ¹H-NMR spectrum provides information about the chemical environment of protons. For this compound, one would expect to see signals corresponding to the aromatic protons on the anthraquinone skeleton, a singlet for the methyl group, and singlets for the two methoxy (B1213986) groups. The chemical shifts (δ) and coupling constants (J) of the aromatic protons reveal their substitution pattern on the rings.

The ¹³C-NMR spectrum reveals the chemical environment of each carbon atom. Characteristic signals for this compound would include those for the carbonyl carbons (typically δ > 180 ppm), carbons bearing methoxy groups, aromatic carbons, and the methyl carbon. While a complete, assigned NMR dataset for this compound was not found in the search results, data from analogous anthraquinones can be used to predict the expected chemical shift ranges.

| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic Protons (H-4, H-5, H-6, H-7, H-8) | 7.0 - 8.5 |

| ¹H | Methoxy Protons (-OCH₃) | 3.8 - 4.1 |

| ¹H | Methyl Protons (-CH₃) | 2.0 - 2.5 |

| ¹³C | Carbonyl Carbons (C=O) | 180 - 190 |

| ¹³C | Aromatic Carbons (C-O) | 150 - 165 |

| ¹³C | Aromatic Carbons (C-H, C-C) | 110 - 140 |

| ¹³C | Methoxy Carbons (-OCH₃) | 55 - 65 |

| ¹³C | Methyl Carbon (-CH₃) | 15 - 25 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of a molecule, respectively.

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions. The anthraquinone skeleton is a strong chromophore. Its spectrum typically displays multiple absorption bands corresponding to π → π* and n → π* transitions. nih.gov The position and intensity of these bands are highly sensitive to the type and position of substituents on the rings. nih.gov For this compound, reported absorption maxima (λmax) are observed at approximately 239 nm and 281 nm. caymanchem.com These absorptions are characteristic of the substituted anthraquinone system.

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) stretching of the quinone system, aromatic C=C stretching, C-H stretching of the aromatic rings and methyl/methoxy groups, and C-O stretching of the ether linkages.

| Spectroscopy Type | Feature | Typical Wavelength / Wavenumber | Assignment |

|---|---|---|---|

| UV-Vis | λmax 1 | ~239 nm | π → π* transition |

| UV-Vis | λmax 2 | ~281 nm | π → π* transition |

| IR | Absorption Band | ~3050-3100 cm⁻¹ | Aromatic C-H Stretch |

| IR | Absorption Band | ~2850-2960 cm⁻¹ | Aliphatic C-H Stretch (Methyl/Methoxy) |

| IR | Absorption Band | ~1650-1680 cm⁻¹ | Quinone C=O Stretch |

| IR | Absorption Band | ~1580-1600 cm⁻¹ | Aromatic C=C Stretch |

| IR | Absorption Band | ~1200-1300 cm⁻¹ | Aromatic Ether C-O Stretch |

Computational Chemistry and In Silico Modeling in Spectroscopic Analysis

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, offering a bridge between molecular structure and experimental observations. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to model the properties of anthraquinones. nih.govmdpi.com

For NMR spectroscopy, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. nih.gov By calculating the theoretical spectra for potential isomers or structures, computational modeling can be invaluable in assigning experimental NMR data and confirming the correct structure, especially for complex molecules where empirical interpretation is challenging. nih.gov

In the realm of UV-Vis spectroscopy, TD-DFT calculations are employed to predict the electronic absorption spectra of molecules. nih.gov These calculations can determine the energies of electronic transitions (and thus the λmax values) and identify the molecular orbitals involved (e.g., HOMO to LUMO transitions). acs.orgnih.gov This allows for a detailed understanding of how substituents, such as the methoxy and methyl groups in this compound, influence the color and spectral properties of the anthraquinone chromophore. aip.orgnih.gov Similarly, DFT can be used to calculate vibrational frequencies, aiding in the assignment of experimental IR spectra. researchgate.nettandfonline.com

| Computational Method | Spectroscopic Technique | Application |

|---|---|---|

| DFT with GIAO | NMR Spectroscopy | Prediction and assignment of ¹H and ¹³C chemical shifts. nih.govnih.gov |

| Time-Dependent DFT (TD-DFT) | UV-Vis Spectroscopy | Calculation of electronic transition energies (λmax) and interpretation of absorption bands. acs.orgnih.gov |

| DFT | IR Spectroscopy | Calculation of vibrational frequencies to aid in the assignment of experimental IR absorption bands. tandfonline.com |

| Semi-empirical Calculations | Mass Spectrometry | Determination of possible reactive sites and fragmentation pathways in ion-molecule reactions. nih.gov |

Ecological Roles and Chemoecological Research of Anthraquinones

Role of Anthraquinones in Plant Defense Mechanisms Against Herbivores and Pathogens

The chemical structures of anthraquinones are diverse, and this diversity influences their biological activities, including their potential roles in defending plants against herbivores and pathogens. Plants produce a wide array of secondary metabolites as a defense strategy against various environmental stresses, including attacks from insects and microbial pathogens. These compounds can act as deterrents, toxins, or anti-feedants against herbivores, and as antimicrobial agents against pathogenic fungi and bacteria.

Currently, there is a lack of specific research findings detailing the direct role of rubiadin (B91156) dimethyl ether in plant defense mechanisms against herbivores.

In the context of pathogens, while direct studies on rubiadin dimethyl ether are limited, research on the closely related compound, rubiadin 1-methyl ether, provides some insights into its potential antimicrobial activities. Studies have shown that rubiadin and rubiadin 1-methyl ether exhibit antibacterial activity against Staphylococcus aureus. dovepress.com Such findings suggest that methylated anthraquinones may contribute to a plant's chemical defense arsenal against bacterial pathogens. However, further research is needed to specifically determine the activity and ecological significance of this compound in pathogen defense.

Interactions with Environmental Microorganisms and Ecosystem Dynamics

Research has specifically investigated the antifungal properties of rubiadin 1-methyl ether, an analogue of this compound. One study focused on its effect on Candida tropicalis, a pathogenic fungus. The findings indicated that rubiadin 1-methyl ether can reduce the formation of C. tropicalis biofilms. nih.gov Biofilms are communities of microorganisms encased in a self-produced matrix, which can enhance their resistance to antimicrobial agents and environmental stresses. The ability of rubiadin 1-methyl ether to disrupt biofilm formation suggests a potential ecological role in managing fungal populations in the plant's immediate environment.

The study on Candida tropicalis also explored the mechanism of action, revealing that the antifungal effect is mediated by oxidative and nitrosative stress, particularly under irradiation. nih.gov This suggests that environmental factors, such as light, can influence the bioactivity of these compounds. The study also highlighted a synergistic effect when rubiadin 1-methyl ether was combined with the antifungal drug Amphotericin B, indicating its potential to enhance the efficacy of other antimicrobial agents. nih.gov

While this research was conducted on a human pathogen, it provides a basis for understanding how methylated rubiadin compounds could interact with and influence fungal communities in the natural environment, including those that are pathogenic to plants or play other ecological roles.

Below is a data table summarizing the antimicrobial activity of Rubiadin 1-methyl ether based on available research.

| Compound | Microorganism | Activity | Reference |

| Rubiadin 1-methyl ether | Staphylococcus aureus | Antibacterial | dovepress.com |

| Rubiadin 1-methyl ether | Candida tropicalis | Antifungal (biofilm reduction) | nih.gov |

Computational and Theoretical Research in Chemical Biology

In Silico Molecular Docking Studies for Ligand-Target Interactions

A thorough review of scientific literature reveals a notable absence of specific in silico molecular docking studies focused on rubiadin (B91156) dimethyl ether. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.

While studies have been conducted on the parent compound, rubiadin, and its mono-methylated analogues, data detailing the specific interactions of rubiadin dimethyl ether with biological targets are not currently available in published research. Such studies, were they to be conducted, would provide valuable insights into the potential inhibitory or modulatory effects of this compound on various enzymes or receptors, thereby elucidating its therapeutic potential. The outcomes of such computational analyses are typically quantified by binding energy scores and visualization of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Computational Design and Prediction of Novel Chemical Entities with Enhanced Bioactivity

Currently, there is no publicly available research detailing the computational design and prediction of novel chemical entities derived from this compound with enhanced bioactivity. This area of research involves using computational models to design new molecules with improved pharmacological profiles, such as increased potency, selectivity, or better pharmacokinetic properties.

The process would typically involve establishing a structure-activity relationship (SAR) for a series of analogues, often guided by initial molecular docking results. Computational tools can then be employed to suggest modifications to the lead compound, in this case, this compound, to optimize its interaction with a specific biological target. The lack of such studies on this compound indicates a potential area for future research, where its scaffold could be used as a starting point for the rational design of new therapeutic agents.

Quantum Chemical Calculations and Conformational Analysis for Structural Understanding

A comprehensive search of scientific databases indicates that specific quantum chemical calculations and detailed conformational analyses for this compound have not been reported. Quantum chemical calculations are employed to investigate the electronic structure and geometry of molecules. These methods can provide a deep understanding of a molecule's reactivity, stability, and spectroscopic properties.

Future Research Perspectives in Chemical Biology and Phytochemistry

Elucidation of Undefined Mechanisms of Action for Rubiadin (B91156) Dimethyl Ether

While Rubiadin and its methylated derivatives, such as Rubiadin-1-methyl ether, have been reported to possess numerous pharmacological effects, the precise molecular mechanisms underlying many of these actions remain largely unknown. nih.govmonash.edu Future research should prioritize the elucidation of these mechanisms to validate its traditional uses and to uncover novel therapeutic targets.

For instance, Rubiadin-1-methyl ether has demonstrated anti-inflammatory effects by reducing pro-inflammatory markers. nih.govresearchgate.net In a study using a lipopolysaccharide (LPS)-induced acute lung injury model in mice, administration of Rubiadin-1-methyl ether was found to decrease the levels of several pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IFN-γ, and MCP-1. caymanchem.comresearchgate.net It also reduced leukocyte infiltration and myeloperoxidase (MPO) activity in the lungs. researchgate.netresearchgate.net While these findings are promising, the specific signaling pathways and molecular interactions through which Rubiadin-1-methyl ether exerts these immunomodulatory effects are not fully understood. Future studies could employ techniques such as Western blot analysis and gene expression profiling to investigate its impact on key inflammatory pathways like NF-κB and MAPK signaling.

Similarly, the anti-osteoporotic activity of Rubiadin-1-methyl ether has been observed through the inhibition of osteoclast differentiation. caymanchem.com However, the upstream signaling molecules and receptors targeted by the compound in bone cells are yet to be identified. A deeper mechanistic understanding is crucial for its potential development as a therapeutic agent for bone disorders.

Table 1: Reported Anti-inflammatory Activity of Rubiadin-1-methyl ether

| Model System | Key Findings | Reference |

|---|---|---|

| LPS-induced RAW 264.7 macrophages (in vitro) | Decreased levels of nitric oxide (NOx), interleukin (IL)-6, and IL-1β; Increased macrophage apoptosis. | nih.govresearchgate.net |

Exploration of Novel Bioactivities and Unidentified Molecular Targets

The diverse biological activities attributed to Rubiadin and its analogues suggest that Rubiadin dimethyl ether may have a broader spectrum of pharmacological effects than is currently known. nih.govmonash.edu Systematic screening of this compound against a wide array of biological targets could reveal novel therapeutic applications.

Initial in silico molecular docking studies have been performed on Rubiadin, the parent compound, to predict its binding affinity to various cancer-related protein targets. nih.govmonash.edu Similar computational approaches can be extended to this compound to identify potential molecular targets involved in other diseases. These predictions can then be validated through in vitro binding assays and enzymatic activity studies.

Furthermore, exploring its activity in other therapeutic areas is warranted. For example, its ability to generate superoxide (B77818) radicals suggests a potential role in modulating oxidative stress-related pathways, which are implicated in various conditions including neurodegenerative diseases and cardiovascular disorders. caymanchem.com The antifungal properties of Rubiadin-1-methyl ether, particularly its ability to inhibit biofilm formation in Candida tropicalis, also open avenues for research into its potential as an anti-infective agent. caymanchem.comnih.gov This effect was found to be mediated by oxidative and nitrosative stress, especially under irradiation, suggesting a photosensitizing potential. nih.gov

A preliminary study on Rubiadin-3-methyl ether indicated its ability to induce the expression of indoleamine 2,3-dioxygenase 2 (IDO2) in human umbilical cord mesenchymal stem cells (hUC-MSCs). researchgate.net This finding suggests a potential immunomodulatory role that could be explored for treating immune-related diseases. researchgate.net

Integration of Omics Technologies for Comprehensive Biological System Analysis

To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is essential. nih.govmdpi.com These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by the compound within a biological system. nih.govtdl.org

Transcriptomic analysis (e.g., RNA-sequencing) can identify the genes and signaling pathways that are modulated by this compound treatment in cells or tissues. This can provide unbiased insights into its mechanism of action and reveal unexpected biological effects. nih.gov Proteomics can be used to identify the protein targets that directly bind to the compound or whose expression levels are altered upon treatment. Metabolomics can reveal changes in the cellular metabolic profile, providing further clues about the compound's biological impact. nih.govtdl.org

The application of these technologies in the context of phytochemical research is a growing field. nih.gov For example, a multi-omics approach could be applied to study the effects of this compound on cancer cells to identify novel biomarkers of response or resistance. By combining data from different omics platforms, researchers can construct detailed models of the compound's interaction with the biological system, paving the way for a more rational approach to drug discovery and development. mdpi.com

Development of Robust Quality Control and Evaluation Methods for Plant Extracts

The therapeutic efficacy and safety of herbal medicines depend on the quality and consistency of the plant extracts. Therefore, the development of robust and validated analytical methods for the quality control of plant extracts containing this compound is of paramount importance.

Several analytical techniques have been employed for the quantification of anthraquinones in plant materials. High-performance liquid chromatography (HPLC) methods have been developed for the determination of Rubiadin in the roots of Rubia cordifolia. researchgate.net More advanced techniques like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) have been utilized for the simultaneous analysis of multiple components, including Rubiadin-1-methyl ether, in Morinda officinalis. mdpi.com This method offers high sensitivity and selectivity, making it suitable for the quality control of raw materials and finished products. mdpi.com

Future research should focus on the standardization of extraction procedures and analytical methods to ensure the consistency of this compound content in different batches of plant extracts. mdpi.comwur.nl The development of reference standards for this compound is also crucial for accurate quantification. Furthermore, establishing a comprehensive phytochemical profile for the source plants, beyond just the active compounds, can help in the authentication of the plant material and the detection of adulterants.

Table 2: Analytical Methods for the Quantification of Rubiadin and its Ethers in Plant Extracts

| Compound | Plant Source | Analytical Method | Reference |

|---|---|---|---|

| Rubiadin | Rubia cordifolia | Isocratic RP-HPLC | researchgate.net |

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development into a valuable pharmacological agent.

Q & A

Q. How is Rubiadin dimethyl ether isolated and purified from plant sources?

this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation. For example, Morinda officinalis roots are extracted, and anthraquinones like this compound are purified using silica gel column chromatography or HPLC with C18 columns. Quantitative analysis of its content in plant samples is performed using reverse-phase HPLC with UV detection at 254 nm, calibrated against reference standards .

Q. What spectroscopic methods are used for structural characterization of this compound?

Structural elucidation involves UV-Vis spectroscopy (to identify anthraquinone absorption bands), mass spectrometry (ESI-MS for molecular weight confirmation), and NMR (1H and 13C NMR to assign methyl and ether groups). For instance, the methyl groups in this compound are identified via 1H NMR peaks at δ 3.8–4.0 ppm .

Q. How are in vitro bioactivity assays designed to evaluate this compound’s pharmacological potential?

Standard assays include:

- Anticancer activity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations.

- Anti-inflammatory effects : ELISA-based measurement of TNF-α/IL-6 suppression in LPS-induced macrophages.

- Antioxidant capacity : DPPH radical scavenging assay. Controls include positive standards (e.g., ascorbic acid) and solvent blanks to isolate compound-specific effects .

Q. What biosynthesis pathways produce this compound in plants?

this compound is derived from the polyketide pathway, where acetyl-CoA units form the anthraquinone backbone. Methylation at specific hydroxyl groups is catalyzed by O-methyltransferases (OMTs), as observed in Rubia cordifolia. Isotopic labeling studies (e.g., 13C-glucose tracing) are used to map precursor incorporation .

Q. How is the purity of synthesized this compound validated?

Purity is assessed via melting point analysis, HPLC (≥95% peak area), and thin-layer chromatography (TLC) with iodine vapor detection. Residual solvents are quantified using gas chromatography (GC), adhering to ICH guidelines .

Advanced Research Questions

Q. How can researchers address variability in this compound content across plant samples?

Hierarchical cluster analysis (HCA) and principal component analysis (PCA) are used to identify environmental or genetic factors influencing content. For example, HCA of Morinda officinalis samples from 25 regions revealed clustering based on anthraquinone profiles, guiding the selection of high-yield sources .

Q. What computational strategies optimize this compound’s target specificity in drug design?

Molecular docking (AutoDock Vina) and molecular dynamics simulations predict binding affinities to target proteins (e.g., NF-κB, COX-2). In silico studies prioritize modifications to the anthraquinone core or methyl groups to enhance selectivity .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

Meta-analysis of pharmacokinetic parameters (e.g., bioavailability, half-life) and dose-response curves is critical. For instance, poor solubility may limit in vivo efficacy despite strong in vitro activity. Nanoformulation (e.g., liposomes) can improve delivery and reconcile discrepancies .

Q. What experimental designs are recommended for studying this compound’s pharmacokinetics?

Use LC-MS/MS to quantify plasma concentrations in rodent models after oral/intravenous administration. Parameters like Cmax, Tmax, and AUC are calculated. Microsomal stability assays (using liver S9 fractions) assess metabolic pathways, while CYP450 inhibition studies identify drug-drug interaction risks .

Q. How can synthesis routes for this compound be optimized for scalability?

Green chemistry approaches, such as microwave-assisted synthesis, reduce reaction time and solvent use. For example, methylation of Rubiadin with dimethyl sulfate under microwave irradiation achieves >90% yield. Process parameters (temperature, catalyst loading) are optimized via response surface methodology (RSM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.